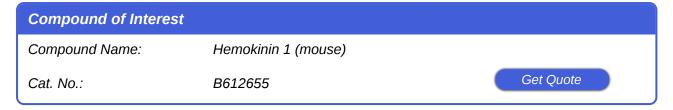


comparative analysis of Hemokinin 1 in different mouse strains

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A Comparative Analysis of Hemokinin-1 in Different Mouse Strains: A Guide for Researchers

Hemokinin-1 (HK-1), a member of the tachykinin peptide family encoded by the Tac4 gene, has emerged as a significant modulator of various physiological and pathophysiological processes, including immune responses, inflammation, and pain.[1][2] This guide provides a comparative analysis of HK-1 in different mouse strains, summarizing key findings on its expression, function, and signaling pathways to assist researchers in selecting the appropriate animal models for their studies.

Data Presentation

The following tables summarize the available quantitative and qualitative data on Hemokinin-1 and its receptor in various mouse strains.

Table 1: Tac4 Gene and Hemokinin-1 Peptide Expression in Different Mouse Strains



Mouse Strain	Tissue/Cell Type	Method	Key Findings	Reference(s)
C57BL/6J	Trigeminal Ganglia, Trigeminal Nucleus Caudalis	qPCR	Intact Tac4-/- mice showed significantly lower baseline expression of the microglia/macrop hage activation marker Iba1 and the astrocyte activation marker Gfap compared to wild-type C57BL/6J mice.	[3]
C57BL/6J	Dorsal Root Ganglia, Spinal Cord	in situ hybridization (RNAscope)	Tac4 mRNA is expressed in the hypothalamic-pituitary-adrenal axis, hippocampus, amygdala, and somatosensory and piriform cortices.[4]	[4]
C57BL/6J	Uterus, Bone Marrow, Skeletal Muscle	RT-PCR	Tac4 expression detected, while Tac1 (encoding Substance P) was more prominent in the brain, heart, and stomach.[5]	[5]



BALB/c	Uterus	RT-PCR	Tac4 gene expression is present.[6]	[6]
Swiss	Uterus	Not specified	Functional evidence of HK-1 activity.[7]	[7]

Table 2: Functional Comparison of Hemokinin-1 Across Different Mouse Strains



Mouse Strain	Model/Assay	HK-1 Function	Key Findings	Reference(s)
C57BL/6J	K/BxN serum- induced arthritis, Mast cell tryptase-induced monoarthritis	Pro- inflammatory, Nociceptive	Tac4-/- mice showed significantly reduced mechanical hyperalgesia and paw edema compared to wild-type mice.[8]	[8]
C57BL/6J	Endotoxin- induced acute airway inflammation	Pro-inflammatory	Tac4-/- mice exhibited reduced inflammatory cell infiltration and myeloperoxidase activity in the lungs following LPS challenge. [9]	[9]
C57BL/6J	Anxiety and Depression Models (Light- Dark Box, Elevated Plus Maze, Tail Suspension Test, Forced Swim Test)	Anxiolytic and Anti-depressant- like	Tac4-/- mice displayed increased anxiety- and depression-like behaviors compared to wild-type mice.[4]	[4]
BALB/c (oestrogen- primed)	Uterine Contraction	Uterotonic	HK-1 induced uterine contractions with a lower maximum response	[7]



			compared to neurokinin A.[7]
Swiss (non- pregnant)	Uterine Contraction	Uterotonic	HK-1 was equieffective but slightly less potent than [7] Substance P in inducing uterine contractions.[7]

Table 3: Hemokinin-1 Receptor (NK1R) Interaction



Mouse Strain	Receptor	Affinity/Interac tion	Key Findings	Reference(s)
Not specified	NK1, NK2, NK3	Full agonist	Mouse HK-1 is a full agonist at all three tachykinin receptors but shows remarkable selectivity for the NK1 receptor.	[10]
C57BL/6J	NK1	Functional Interaction	Many of the pro- inflammatory and nociceptive effects of HK-1 are mediated through the NK1 receptor. However, some actions, particularly those related to anxiety and depression, appear to be independent of NK1R.[2][4]	[2][4]
BALB/c	NK1	Functional Interaction	The uterotonic effects of HK-1 in BALB/c mice were reduced by an NK1 receptor antagonist.[7]	[7]
Swiss	NK1	Functional Interaction	The uterotonic effects of HK-1 in Swiss mice were	[7]



reduced by an NK1 receptor antagonist.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Quantitative Real-Time PCR (qPCR) for Tac4 Expression

This protocol is adapted from studies investigating Tac4 gene expression in murine tissues.[3]

- Tissue Collection and RNA Extraction:
 - Euthanize mice via an approved method (e.g., cervical dislocation).
 - Rapidly dissect the tissue of interest (e.g., dorsal root ganglia, trigeminal ganglia, spleen).
 - Immediately freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution (e.g., RNAlater).
 - Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
- Reverse Transcription:
 - Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.
- qPCR Reaction:
 - Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
 - Use primers specific for the mouse Tac4 gene. A commercially available primer pair is:



- Forward Sequence: GAGAGGAACTGGCTTTTGGTGC[2]
- Reverse Sequence: TAGAACTGGCGAGTCCTGCTTC[2]
- Use a housekeeping gene (e.g., Gapdh, Actb) for normalization.
- Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol:
 - Initial denaturation: 95°C for 10 minutes.
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 1 minute.
- Include a melt curve analysis to ensure primer specificity.
- Data Analysis:
 - Calculate the relative gene expression using the $\Delta\Delta$ Ct method.

Assessment of Nociception (Mechanical Hyperalgesia)

This protocol is based on methods used to evaluate pain sensitivity in mouse models of inflammation.[8]

- Animal Acclimation:
 - Acclimate mice to the testing environment and equipment for at least 3 days prior to the experiment.
- Induction of Inflammation (if applicable):
 - Induce inflammation using a model such as K/BxN serum-induced arthritis or intra-articular injection of an inflammatory agent.
- Measurement of Mechanical Threshold:



- Place the mouse on an elevated mesh platform and allow it to acclimate for at least 15 minutes.
- Use an electronic von Frey anesthesiometer to apply increasing pressure to the plantar surface of the hind paw.
- The withdrawal threshold is recorded as the force (in grams) at which the mouse withdraws its paw.
- Take the average of three measurements per paw, with at least 5 minutes between measurements.

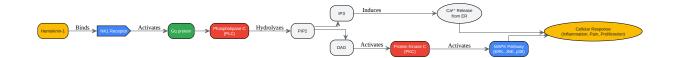
Data Analysis:

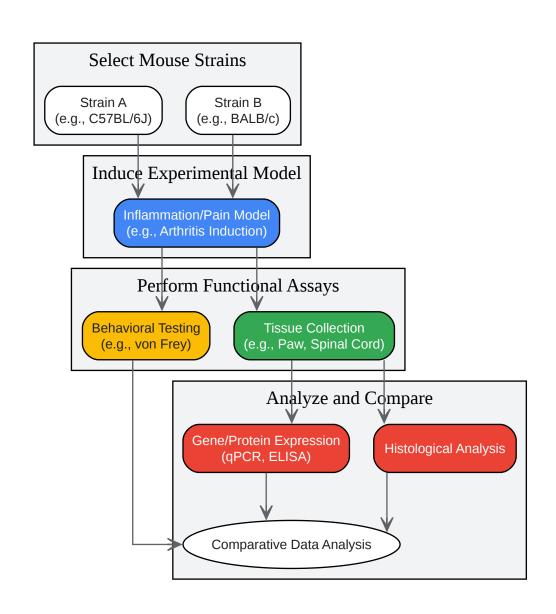
 Compare the paw withdrawal thresholds between different mouse strains or between treated and control groups. A lower threshold indicates increased mechanical sensitivity (hyperalgesia).

Mandatory Visualization Signaling Pathways of Hemokinin-1

The following diagram illustrates the primary signaling pathway activated by Hemokinin-1 through its interaction with the NK1 receptor.







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